molecular formula C11H17N5O2S B4997855 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone

3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone

Cat. No. B4997855
M. Wt: 283.35 g/mol
InChI Key: MAJVFWICVJQCHE-UHFFFAOYSA-N
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Description

3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperazinone derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone involves the inhibition of specific enzymes and pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, a crucial enzyme involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its activity against cancer cells and its antibacterial and antifungal properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. Additionally, it has been shown to disrupt bacterial and fungal cell membranes, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone in lab experiments include its high potency and selectivity against cancer cells and its antibacterial and antifungal properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone. These include:
1. Further studies to determine its safety and efficacy in vivo.
2. Development of new derivatives with improved potency and selectivity.
3. Investigation of its potential applications in the treatment of other diseases, such as viral infections.
4. Exploration of its potential as a lead compound for the development of new antibiotics.
5. Investigation of its potential as a radiopharmaceutical for cancer imaging and therapy.
In conclusion, this compound is a chemical compound that has significant potential in drug discovery and development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and provide a foundation for further research in this area.

Synthesis Methods

The synthesis of 3,3-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-piperazinone involves the reaction of 3,3-dimethyl-2,4-dioxopiperazine with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is a white crystalline solid that has been characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

This compound has been extensively studied for its potential applications in drug discovery and development. It has been shown to have significant activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3,3-dimethyl-4-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S/c1-11(2)9(18)12-4-5-16(11)8(17)6-19-10-14-13-7-15(10)3/h7H,4-6H2,1-3H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJVFWICVJQCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CSC2=NN=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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